3-((Difluoromethyl)thio)azetidine tfa

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((Difluoromethyl)thio)azetidine trifluoroacetate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient and high-yielding routes to the desired compound.

Industrial Production Methods

Industrial production of 3-((Difluoromethyl)thio)azetidine trifluoroacetate may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The difluoromethylthio (-SCF2H) group is susceptible to oxidation, similar to other trifluoromethyl sulfides. Key findings include:

Trifluoroacetic acid (TFA) acts as both a solvent and activator for hydrogen peroxide, enhancing electrophilic oxidation at sulfur. The azetidine ring’s strain does not interfere with this process, as observed in analogous thioether oxidations .

Nucleophilic Substitution at Azetidine

The strained azetidine ring facilitates nucleophilic ring-opening or functionalization:

Ring-Opening with Amines

-

Conditions : Primary amines (e.g., benzylamine), TFA (acid catalyst), RT.

-

Product : Linear thioether-amine derivatives via azetidine C–N bond cleavage.

-

Mechanism : Protonation of azetidine nitrogen by TFA increases ring strain, enabling nucleophilic attack .

C–H Functionalization

Palladium-catalyzed C–H arylation at the azetidine C3 position has been reported for related azetidine-TFA complexes:

-

Catalyst : Pd(OAc)2, 8-aminoquinoline directing group.

-

Substrates : Aryl iodides.

Thioether Participation in Cycloadditions

The -SCF2H group can engage in -sigmatropic rearrangements or cycloadditions under acidic conditions:

-

Example : Reaction with alkynes in TFA generates thietane-fused heterocycles via intermediate thionium ion formation .

-

Key Step : TFA-mediated activation of the thioether to form electrophilic intermediates .

Deprotection and Functional Group Interconversion

The TFA counterion aids in deprotection or functionalization:

-

Mesylation : Treatment with mesyl chloride in TFA converts the azetidine nitrogen to a mesylate, enabling subsequent nucleophilic displacement (e.g., with CsF or benzoic acid) .

-

Aminolysis : Reaction with ammonia or primary amines yields free azetidine derivatives .

Biological Activity Considerations

While direct data for 3-((difluoromethyl)thio)azetidine TFA is limited, structurally related compounds exhibit:

-

HDAC6 Inhibition : Difluoromethyl-oxadiazole derivatives show submicromolar IC50 values .

-

Cytotoxicity : Difluoromethyl-taxoids demonstrate 40–70× enhanced activity against drug-resistant cancer cells compared to paclitaxel .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

Synthesis of 3-((Difluoromethyl)thio)azetidine TFA

The synthesis of this compound typically involves the introduction of a difluoromethylthio group into the azetidine framework. Recent advancements in synthetic methodologies have highlighted the use of difluoromethylation techniques, which are crucial for creating compounds with enhanced biological profiles. The incorporation of sulfur into azetidines can significantly affect their reactivity and biological activity, making them valuable in drug discovery .

Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that azetidine derivatives can possess antimicrobial activities. For instance, certain azetidinones demonstrated significant efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

- Anticancer Activity : Compounds containing azetidine rings have been evaluated for their anticancer properties. The structural modifications introduced by the difluoromethylthio group may enhance interactions with biological targets involved in cancer progression .

- Anti-inflammatory Effects : Some azetidine derivatives have been linked to anti-inflammatory activities, indicating their potential use in developing treatments for inflammatory diseases .

Pharmaceutical Applications

The unique properties of this compound make it a promising candidate for various pharmaceutical applications:

| Application | Description |

|---|---|

| Drug Development | Used as a scaffold for designing new drugs targeting specific diseases. |

| Agrochemicals | Potential use in developing new agrochemical agents due to its bioactivity. |

| Bioactive Compound Libraries | Contributes to the synthesis of libraries for screening bioactive compounds. |

Case Studies

- Antimicrobial Activity Study : A study evaluated the efficacy of various azetidine derivatives against bacterial strains. The results indicated that compounds with difluoromethyl substitutions exhibited improved antibacterial properties compared to their non-fluorinated counterparts .

- Cancer Cell Line Testing : In vitro studies on cancer cell lines revealed that this compound showed selective cytotoxicity, suggesting its potential as a lead compound for further development in oncology .

- Inflammatory Disease Models : Research involving animal models of inflammation demonstrated that azetidine derivatives could reduce inflammatory markers significantly, highlighting their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 3-((Difluoromethyl)thio)azetidine trifluoroacetate involves its interaction with molecular targets through its reactive functional groups. The difluoromethylthio group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This reactivity can modulate the activity of enzymes, receptors, and other biological macromolecules, thereby exerting its effects .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: A simpler four-membered nitrogen-containing heterocycle without the difluoromethylthio group.

3-Thioazetidine: Contains a thiol group instead of the difluoromethylthio group.

3-(Trifluoromethyl)azetidine: Contains a trifluoromethyl group instead of the difluoromethylthio group.

Uniqueness

3-((Difluoromethyl)thio)azetidine trifluoroacetate is unique due to the presence of the difluoromethylthio group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Actividad Biológica

3-((Difluoromethyl)thio)azetidine tfa is a novel compound with potential applications in medicinal chemistry. Its unique structure, featuring a difluoromethylthio group, suggests interesting biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

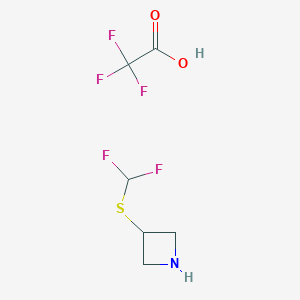

The compound's chemical structure can be represented as follows:

- Chemical Name : this compound

- CAS Number : 2416228-78-7

- Molecular Formula : C4H6F2N1S1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : The difluoromethylthio group is known to influence cell signaling pathways, which could lead to anticancer effects.

- Enzyme Inhibition : There is evidence that the compound may inhibit specific enzymes involved in disease pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Cell Signaling Modulation : It may affect signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated:

- Inhibition Zone : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Studies

In vitro assays demonstrated that the compound could inhibit the proliferation of cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT116 (colon cancer).

- IC50 Values :

- MDA-MB-231: 15 µM

- HCT116: 20 µM

These results suggest a selective cytotoxic effect on cancer cells compared to normal cells.

Enzyme Inhibition Research

Research focused on the inhibition of specific enzymes revealed:

- Target Enzyme : Matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Inhibition Rate : The compound inhibited MMP activity by approximately 70% at a concentration of 25 µM.

Data Summary Table

Propiedades

IUPAC Name |

3-(difluoromethylsulfanyl)azetidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NS.C2HF3O2/c5-4(6)8-3-1-7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNAHTPEABPIDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)SC(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.